molecular formula C29H33N7O2 B12465772 N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide

Cat. No.: B12465772
M. Wt: 511.6 g/mol
InChI Key: OMIWBCZNIRHZKL-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide is a complex organic compound known for its unique chemical structure and properties. This compound is often used as a UV absorber and stabilizer in various industrial applications .

Preparation Methods

The synthesis of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide typically involves a multi-step process. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-ethylphenylamine to form an intermediate, which is then reacted with 2-ethoxyphenylglycine under controlled conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide involves the absorption of UV radiation, which is then dissipated as heat, preventing the radiation from causing damage to the material or biological system. The molecular targets include UV-sensitive components in polymers and biological tissues, where the compound acts as a shield against harmful UV rays .

Comparison with Similar Compounds

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide is unique due to its specific chemical structure, which provides superior UV absorption properties compared to other similar compounds. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and effectiveness in various environments.

Properties

Molecular Formula

C29H33N7O2

Molecular Weight

511.6 g/mol

IUPAC Name

2-[[4,6-bis(4-ethylanilino)-1,3,5-triazin-2-yl]amino]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C29H33N7O2/c1-4-20-11-15-22(16-12-20)31-28-34-27(35-29(36-28)32-23-17-13-21(5-2)14-18-23)30-19-26(37)33-24-9-7-8-10-25(24)38-6-3/h7-18H,4-6,19H2,1-3H3,(H,33,37)(H3,30,31,32,34,35,36)

InChI Key

OMIWBCZNIRHZKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC=C3OCC)NC4=CC=C(C=C4)CC

Origin of Product

United States

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